molecular formula C11H23NO B8771115 6-(4-Piperidinyl)-1-hexanol

6-(4-Piperidinyl)-1-hexanol

Cat. No. B8771115
M. Wt: 185.31 g/mol
InChI Key: HWFLCXVOXVDTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Piperidinyl)-1-hexanol is a useful research compound. Its molecular formula is C11H23NO and its molecular weight is 185.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Piperidinyl)-1-hexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Piperidinyl)-1-hexanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(4-Piperidinyl)-1-hexanol

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

6-piperidin-4-ylhexan-1-ol

InChI

InChI=1S/C11H23NO/c13-10-4-2-1-3-5-11-6-8-12-9-7-11/h11-13H,1-10H2

InChI Key

HWFLCXVOXVDTRV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCCCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 6-(4-pyridinyl)-5-hexyn-1-ol (2.36 g, 13.47 mmol) in acetic acid (25 ml) was hydrogenated over platinium (IV) oxide (0.612 g, 2.69 mmol) for 72 hours. The mixture was filtered through a Celite cartridge, washed through with acetic acid and then ethyl acetate. The combined filtrate and washings were evaporated in vacuo to give a dark brown oil. The mixture was hydrogenated again as before, this time in 100 ml acetic acid for 20 hours. The mixture was filtered through a Celite cartridge, washed through with acetic acid and then ethyl acetate. The combined filtrate and washings were evaporated in vacuo to give a dark brown oil. The sample was loaded in methanol and eluted on aminopropyl (NH2) 70 g using MeOH. The solvent evaporated in vacuo to give the title compound contaminated with 10% 6-(4-pyridinyl)-5-hexyn-1-ol as a dark brown gum (2.94 g).
Quantity
2.36 g
Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
0.612 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 6-(4-pyridinyl)-5-hexyn-1-ol (2.36 g, 13.47 mmol) in acetic acid (25 ml) was hydrogenated over platinum (IV) oxide (0.612 g, 2.69 mmol) for 72 hours. The mixture was filtered through a Celite cartridge, washed through with acetic acid and then ethyl acetate. The combined filtrate and washings were evaporated in vacuo to give a dark brown oil. The mixture was hydrogenated again as before, this time in 100 ml acetic acid for 20 hours. The mixture was filtered through a Celite cartridge, washed through with acetic acid and then ethyl acetate. The combined filtrate and washings were evaporated in vacuo to give a dark brown oil. The sample was loaded in methanol and eluted on aminopropyl (NH2) 70 g using MeOH. The solvent evaporated in vacuo to give the title compound contaminated with 10% 6-(4-pyridinyl)-5-hexyn-1-ol as a dark brown gum (2.94 g).
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.612 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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